molecular formula C14H21N B8302856 3-Isobutyl-5-methyl-1,2,3,4-tetrahydroisoquinoline

3-Isobutyl-5-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8302856
M. Wt: 203.32 g/mol
InChI Key: KGVUPHWSIMRIPI-UHFFFAOYSA-N
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Patent
US08273766B2

Procedure details

A solution of 20 mg of methyl 3-isobutyl-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in hydrochloric acid (0.8 mL)-acetic acid (0.3 mL) was reacted at 90° C. for 48 hours. Under ice-cooling, the reaction liquid was diluted by addition of water, alkalized with 5 N sodium hydroxide, and extracted with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue obtained was purified by PLC (chloroform:ammonia saturated methanol=20:1) to obtain 13 mg (yield 84%) of a title compound as a light yellow oily substance.
Name
methyl 3-isobutyl-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[CH3:15])[CH2:7][N:6]1C(OC)=O)[CH:2]([CH3:4])[CH3:3].C(O)(=O)C.O.[OH-].[Na+]>Cl>[CH2:1]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[CH3:15])[CH2:7][NH:6]1)[CH:2]([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
methyl 3-isobutyl-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Quantity
20 mg
Type
reactant
Smiles
C(C(C)C)C1N(CC2=CC=CC(=C2C1)C)C(=O)OC
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.8 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
CUSTOM
Type
CUSTOM
Details
the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by PLC (chloroform:ammonia saturated methanol=20:1)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1NCC2=CC=CC(=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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